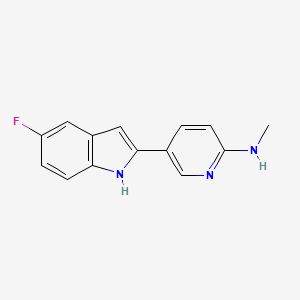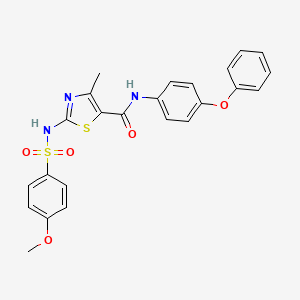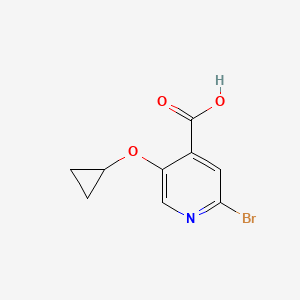
5-Formyl-4-hydroxy-6,7-dimethoxy-2-naphthalenecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Formyl-4-hydroxy-6,7-dimethoxy-2-naphthalenecarboxylic acid is a complex organic compound with the molecular formula C14H12O6 This compound is characterized by its naphthalene core structure, which is substituted with formyl, hydroxy, and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formyl-4-hydroxy-6,7-dimethoxy-2-naphthalenecarboxylic acid typically involves multi-step organic reactions. One common method includes the formylation of a naphthalene derivative followed by hydroxylation and methoxylation. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired substitutions on the naphthalene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, which is essential for its application in research and industry.
Analyse Des Réactions Chimiques
Types of Reactions
5-Formyl-4-hydroxy-6,7-dimethoxy-2-naphthalenecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy groups.
Major Products
Oxidation: 5-Carboxy-4-hydroxy-6,7-dimethoxy-2-naphthalenecarboxylic acid.
Reduction: 5-Hydroxymethyl-4-hydroxy-6,7-dimethoxy-2-naphthalenecarboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Formyl-4-hydroxy-6,7-dimethoxy-2-naphthalenecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Formyl-4-hydroxy-6,7-dimethoxy-2-naphthalenecarboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The formyl and hydroxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Formyl-4-hydroxy-2-naphthalenecarboxylic acid
- 4-Hydroxy-6,7-dimethoxy-2-naphthalenecarboxylic acid
- 5-Formyl-6,7-dimethoxy-2-naphthalenecarboxylic acid
Uniqueness
5-Formyl-4-hydroxy-6,7-dimethoxy-2-naphthalenecarboxylic acid is unique due to the specific combination of functional groups on the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
126274-96-2 |
|---|---|
Formule moléculaire |
C14H12O6 |
Poids moléculaire |
276.24 g/mol |
Nom IUPAC |
5-formyl-4-hydroxy-6,7-dimethoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C14H12O6/c1-19-11-5-7-3-8(14(17)18)4-10(16)12(7)9(6-15)13(11)20-2/h3-6,16H,1-2H3,(H,17,18) |
Clé InChI |
NCEDIDMVOOAJGP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=CC(=CC(=C2C(=C1OC)C=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(4-methoxyphenyl)-4-(6-(tetrahydro-2H-pyran-4-ylamino)imidazo[1,2-b]pyridazin-3-yl)benzamide](/img/structure/B13930505.png)



![2-(5-Bromo-2-thienyl)imidazo[1,2-a]pyridine](/img/structure/B13930529.png)





